1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside
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Overview
Description
1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside is a metabolite derived from tryptophan, a crucial amino acid. This compound is known for its role in various biological processes, including its involvement in the kynurenine pathway, which is essential for maintaining cellular homeostasis and regulating immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside typically involves the enzymatic conversion of 3-hydroxykynurenine with glucosyltransferase enzymes. This reaction occurs under mild conditions, often in aqueous solutions at neutral pH .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary enzymes for the conversion of 3-hydroxykynurenine to its glucoside form .
Chemical Reactions Analysis
Types of Reactions
1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinolinic acid derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various quinolinic acid derivatives and other substituted compounds that retain the glucopyranoside moiety .
Scientific Research Applications
1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside involves its interaction with various molecular targets in the kynurenine pathway. It acts as a substrate for enzymes like kynurenine monooxygenase and kynureninase, leading to the production of neuroactive metabolites such as quinolinic acid and kynurenic acid . These metabolites play crucial roles in modulating immune responses and maintaining cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxykynurenine: A direct precursor in the kynurenine pathway.
Kynurenic Acid: A neuroprotective metabolite derived from kynurenine.
Quinolinic Acid: A neurotoxic metabolite involved in neurodegenerative diseases.
Uniqueness
1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside is unique due to its glucopyranoside moiety, which enhances its solubility and stability compared to other kynurenine metabolites . This unique structure allows it to participate in specific biochemical pathways and exert distinct biological effects .
Properties
Molecular Formula |
C16H22N2O9 |
---|---|
Molecular Weight |
386.35 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C16H22N2O9/c17-7(4-9(21)6-2-1-3-8(20)11(6)18)15(25)27-16-14(24)13(23)12(22)10(5-19)26-16/h1-3,7,10,12-14,16,19-20,22-24H,4-5,17-18H2/t7-,10+,12+,13-,14+,16-/m0/s1 |
InChI Key |
MNTNJRUTWUIKTI-PVLDVPJISA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)C[C@@H](C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)OC2C(C(C(C(O2)CO)O)O)O)N |
Origin of Product |
United States |
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